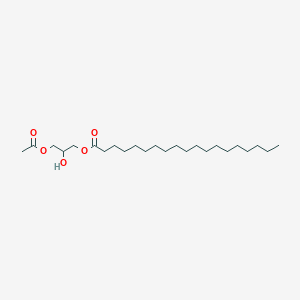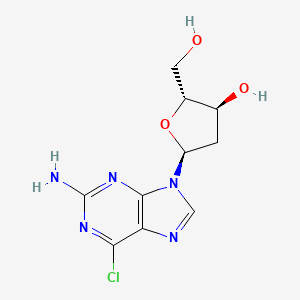
4-Deoxy-L-fucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxy-L-fucose is a fundamental substance that finds extensive application within the biomedical sector due to its multifarious uses . It plays a pivotal role in the formulation of pharmaceutical agents tailored to combat distinct ailments, including cancer, inflammation, and bacteriosis . Its molecular formula is C6H12O4 and it has a molecular weight of 148.16 .
Synthesis Analysis
L-Fucose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .
Chemical Reactions Analysis
In the salvage pathway of GDP-fucose synthesis, two enzymes catalyze the production of GDP-fucose from fucose. First, the fucokinase catalyzes the formation of fucose-1-phosphate from fucose, with ATP consumption to provide the energy. GDP-fucose pyrophosphorylase (GFPP) then uses fucose-1-phosphate and GTP to synthesize GDP-fucose .
Physical And Chemical Properties Analysis
4-Deoxy-L-fucose is a white powder with a molecular weight of 148.16 and a molecular formula of C6H12O4 . It is soluble in water .
科学的研究の応用
Biosensor Development
4-Deoxy-L-fucose has been used in the development of a fluorescent inducible system for free fucose quantification in Escherichia coli . This biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics .
Enzyme Characterization
This compound plays a significant role in enzyme characterization studies . For instance, it has been used in the enzymatic synthesis of L-fucose from L-fuculose using a fucose isomerase from Raoultella sp .
Research on Bacterial Microcompartments
4-Deoxy-L-fucose is used in research on bacterial microcompartments . These are proteinaceous organelles found in many bacteria, and understanding their function can provide insights into bacterial metabolism and potential therapeutic targets.
Rare Sugar Identification and Analysis
This compound is also used in the identification and analysis of rare sugars . Rare sugars have potential applications in various fields, including food, pharmaceutical, and cosmetic industries.
Biopharmaceutical Industry
In the biopharmaceutical industry, 4-Deoxy-L-fucose is used in the production of monoclonal antibodies . Monoclonal antibodies are used in the treatment of various diseases, including cancer and autoimmune disorders.
Lectin Bead-Binding Assay
4-Deoxy-L-fucose has been used as the non-haptenic sugar in lectin bead-binding assay to study its effects on the binding of immobilized lectins like peanut agglutinin (PNA) and Dolichos biflorus agglutinin (DBA) .
Safety And Hazards
4-Deoxy-L-fucose may cause skin irritation and may be harmful by skin absorption. It may also be harmful if swallowed or inhaled, and may be irritating to mucous membranes and the upper respiratory tract .
将来の方向性
A more and more important role of fucose is within the biopharmaceutical industry and, specifically, the production of monoclonal antibodies (mAbs). Antibody-dependent cell-mediated cytotoxicity (ADCC) is the primary mechanism of action for many therapeutic monoclonal antibodies . A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics .
特性
IUPAC Name |
(3R,4S,6S)-6-methyloxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURJZEESAQPG-NSHGFSBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-L-fucose | |
Q & A
Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?
A1: While BmulJ_04915 doesn't directly interact with 4-deoxy-L-fucose, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to 4-deoxy-L-fucose [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
